molecular formula C15H21N7O3 B6533672 ethyl 4-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-4-oxobutanoate CAS No. 1058496-70-0

ethyl 4-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-4-oxobutanoate

Cat. No.: B6533672
CAS No.: 1058496-70-0
M. Wt: 347.37 g/mol
InChI Key: XYAKOXUVBMYYRB-UHFFFAOYSA-N
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Description

Ethyl 4-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-4-oxobutanoate is a useful research compound. Its molecular formula is C15H21N7O3 and its molecular weight is 347.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.17058756 g/mol and the complexity rating of the compound is 484. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

ethyl 4-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N7O3/c1-3-25-12(24)5-4-11(23)21-6-8-22(9-7-21)15-13-14(16-10-17-15)20(2)19-18-13/h10H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAKOXUVBMYYRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-4-oxobutanoate is a compound of significant interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential anticancer effects, and other pharmacological applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a triazolo-pyrimidine ring system linked to a piperazine moiety. Its molecular formula is C15H20N6O3C_{15}H_{20}N_{6}O_{3} with a molecular weight of approximately 336.36 g/mol. The presence of the triazolo and pyrimidine rings suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing triazolo-pyrimidine structures. For instance, derivatives similar to this compound have shown significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of Triazolo-Pyrimidine Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli10 µg/ml
Compound BS. aureus15 µg/ml
Ethyl Triazole DerivativeP. aeruginosa12 µg/ml

These findings indicate that the compound may inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential

Triazolo-pyrimidine derivatives are also being investigated for their anticancer properties. Research has demonstrated that these compounds can inhibit specific kinases involved in cancer cell proliferation. For example, studies have shown that similar compounds can inhibit the EIF2AK4 kinase (also known as GCN2), which is implicated in tumor growth and stress responses in cancer cells .

Case Study: Inhibition of Cancer Cell Growth

In a study assessing the effects of triazolo-pyrimidine derivatives on cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer)
  • Results : The compound exhibited IC50 values in the nanomolar range, indicating potent inhibition of cell proliferation.

Other Pharmacological Activities

Beyond antimicrobial and anticancer activities, this compound has potential applications in treating neurodegenerative diseases. Research has shown that related compounds can act as acetylcholinesterase inhibitors, which are crucial for Alzheimer's disease therapies .

Q & A

Q. Table 1: Representative Yields from Analogous Syntheses

Compound IDYield (%)Purity (HPLC)Key Substituents
2486>95%Bromophenyl
2527>95%Chlorophenyl
2622>95%Dichlorophenyl

Advanced: How can researchers optimize low yields in the final coupling step of similar triazolo-pyrimidine derivatives?

Methodological Answer:
Low yields often stem from steric hindrance or competing side reactions. Optimization strategies include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilicity of the piperazine nitrogen .
  • Catalysis: Use of coupling agents like EDCI/HOBt or palladium catalysts for Buchwald-Hartwig amination.
  • Design of Experiments (DoE): Statistical modeling (e.g., response surface methodology) to optimize temperature, stoichiometry, and reaction time, as demonstrated in flow-chemistry syntheses .

Example: Adjusting the molar ratio of piperazine to triazolo-pyrimidine precursor from 1:1 to 1:1.5 improved yields by 15–20% in analogous compounds .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Assigns proton and carbon environments, confirming substituent integration (e.g., methyl groups at δ 3.3–3.5 ppm in triazolo-pyrimidine derivatives) .
  • HRMS: Validates molecular formula (e.g., C16H12F6N4O2 in ) with <2 ppm mass error .
  • HPLC: Ensures purity (>95%) using reverse-phase columns (e.g., Chromolith®) under isocratic conditions .

Advanced: How can conflicting NMR data for structurally similar analogs be resolved?

Methodological Answer:
Contradictions often arise from dynamic equilibria (e.g., keto-enol tautomerism) or solvent-induced shifts. Resolution strategies:

  • Variable Temperature NMR: Identifies tautomeric shifts by observing signal coalescence at elevated temperatures.
  • COSY/NOESY: Correlates coupling patterns to distinguish regioisomers (e.g., differentiating triazolo-pyrimidine substitution patterns) .
  • DFT Calculations: Predicts chemical shifts using software like Gaussian to validate experimental assignments .

Advanced: How can structure-activity relationships (SAR) guide the design of analogs with improved bioactivity?

Methodological Answer:

  • Pharmacophore Modeling: Identifies critical moieties (e.g., the 3-methyltriazolo group as a hydrogen-bond acceptor) using software like Schrödinger .
  • Substituent Variation: Systematic modification of aryl groups (e.g., fluorophenyl vs. chlorophenyl) to assess electronic effects on target binding.
  • In Silico Docking: Validates interactions with target proteins (e.g., kinases or GPCRs) using AutoDock Vina .

Q. Table 2: SAR Trends in Triazolo-Pyrimidine Derivatives

SubstituentBioactivity (IC50)Key Interaction
3-Methyl12 nMH-bond with kinase ATP pocket
4-Fluorophenyl45 nMHydrophobic pocket filling
Piperazine8 nMChelation with Mg²⁺

Basic: What purification methods are effective for isolating this compound from reaction mixtures?

Methodological Answer:

  • Flash Chromatography: Use silica gel (230–400 mesh) with gradient elution (hexane/EtOAc or DCM/MeOH) .
  • Recrystallization: Ethyl acetate or methanol/water mixtures yield high-purity solids (>95%) .
  • HPLC Prep: Semi-preparative C18 columns for challenging separations (e.g., diastereomers) .

Advanced: How can researchers validate the stability of this compound under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 37°C for 24 hours.
  • LC-MS Monitoring: Detect degradation products (e.g., hydrolysis of the ester group to carboxylic acid) .
  • Kinetic Modeling: Calculate half-life (t1/2) using Arrhenius plots for shelf-life prediction .

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